Product packaging for 1-Chloro-1,2,3-butanetriene(Cat. No.:CAS No. 20658-21-3)

1-Chloro-1,2,3-butanetriene

Cat. No.: B13814177
CAS No.: 20658-21-3
M. Wt: 86.52 g/mol
InChI Key: MBTNHEHUPBFNRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Chloro-1,2,3-butanetriene, with the molecular formula C4H3Cl, is a specialized chemical compound intended solely for research use as a reference standard and building block in synthetic chemistry . It is not intended for diagnostic, therapeutic, or any human or veterinary use. This compound is compliant with regulatory guidelines and is suited for analytical method development and validation, as well as quality control applications during drug development stages . While specific pharmacological data for this exact compound is limited in the available literature, its structure suggests potential utility as a chemical intermediate. The presence of both chloro and triene functional groups makes it a candidate for further chemical transformations, such as in the synthesis of more complex molecular architectures, similar to other halogenated intermediates . Researchers can use this chemical to develop chromatographic methods, ensure quality control in synthesis, and maintain traceability in pharmacopeial studies. All Axios Research products are for analytical purposes and are not for human use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3Cl B13814177 1-Chloro-1,2,3-butanetriene CAS No. 20658-21-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20658-21-3

Molecular Formula

C4H3Cl

Molecular Weight

86.52 g/mol

InChI

InChI=1S/C4H3Cl/c1-2-3-4-5/h4H,1H2

InChI Key

MBTNHEHUPBFNRB-UHFFFAOYSA-N

Canonical SMILES

C=C=C=CCl

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry for 1 Chloro 1,2,3 Butanetriene

Historical and Contemporary Approaches to Chlorinated Cumulene Synthesis

The synthesis of cumulenes, which are compounds with three or more cumulative double bonds, has been a topic of interest since the 1930s. rsc.org Early methods for creating shorter cumulenes (with 3 to 5 double bonds) often involved reductive elimination of trihaloalkanes or reactions based on acetylenic diol derivatives. rsc.org For instance, tetraalkyl rsc.orgcumulenes can be synthesized through halogenation followed by reductive elimination. rsc.org

More contemporary approaches have expanded the synthetic chemist's toolkit. One notable method involves the dimerization of carbenes. rsc.org In this process, a terminal acetylene (B1199291) with a leaving group in the propargylic position reacts with a base to form a carbene intermediate, which then dimerizes to yield a mdpi.comcumulene. rsc.org Another modern technique is the trapping of vinylidene carbenes, which can lead to the formation of unsymmetrical mdpi.comcumulenes. rsc.org

The synthesis of chlorinated cumulenes, a specific subset of these compounds, often leverages the unique reactivity of the chlorine substituent. Chlorine's presence in a molecule can promote CH acidity, making adjacent protons more easily removable by a base. mdpi.com This property is exploited in various synthetic transformations. Phase-transfer catalysis (PTC) has proven to be an effective system for carrying out reactions involving chlorinated compounds, including the synthesis of dihalocyclopropanes from dihalocarbenes and unsaturated compounds like allenes and cumulenes. mdpi.com

Exploration of Novel Precursors and Synthetic Pathways for the Target Compound

The quest for more efficient and versatile syntheses of 1-chloro-1,2,3-butanetriene has led to the exploration of new starting materials and reaction pathways. While specific novel precursors for this exact compound are not extensively detailed in the provided results, general strategies for cumulene synthesis can be adapted. For example, the use of homopropargylic ethers, which are lithiated and then added to a ketone, represents a flexible approach to constructing the carbon skeleton of cumulenes. rsc.org

Alternative routes to cumulenes often aim to overcome the limitations of standard methods. For instance, a carbenoid route to mdpi.comcumulenes starting from a haloallene has been described. rsc.org Furthermore, base-induced elimination from a suitable diene can also yield a nih.govcumulene in good yield. rsc.org These alternative methods highlight the innovation required to synthesize these challenging molecules. rsc.org

Stereoselective Synthesis Strategies and Challenges

Stereoselective synthesis, which is a reaction that favors the formation of a particular stereoisomer, is a significant challenge in the synthesis of chiral molecules like certain derivatives of this compound. iupac.org The stereoselective construction of chlorinated chiral carbon centers is highly valuable as the resulting products can serve as versatile intermediates for creating other chiral molecules. acs.org

Recent advancements have seen the development of catalytic methods for enantioselective chlorination. acs.org One-pot protocols have been developed for the synthesis of enantioenriched α-chlorinated carboxylic acid esters starting from α-diazoketones. acs.org This process involves a photochemical Wolff rearrangement, trapping of the resulting ketene (B1206846) with a chiral Lewis base catalyst, enantioselective α-chlorination, and finally, nucleophilic displacement of the catalyst. acs.org Such strategies, while not directly applied to this compound in the search results, demonstrate the potential for achieving stereocontrol in the synthesis of chlorinated organic compounds. The stereoselective synthesis of (Z)-chloroalkene dipeptide isosteres has also been achieved through organocuprate-mediated single electron transfer reduction. rsc.org

Optimized Reaction Conditions and Yield Enhancement Protocols

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product. For cumulene synthesis, the choice of solvent can be important; chlorinated solvents like dichloromethane (B109758) are sometimes used. ethz.ch The use of phase-transfer catalysis (PTC) with a 50% aqueous sodium hydroxide (B78521) solution and a catalyst like TEBA (triethylbenzylammonium chloride) has been shown to be effective for various alkylation reactions of compounds with acidic protons. mdpi.com

In the context of chlorination, the choice of the chlorinating agent can significantly impact the outcome. For instance, in the synthesis of a chlorinated thieno[3,2-d]pyrimidine (B1254671) derivative, using N-chlorosuccinimide (NCS) resulted in low yields and side products, whereas the use of 1-chloro-1,2-benziodoxol-3-one, an air- and moisture-stable hypervalent iodine(III) compound, provided the desired product in much higher yields (77-94%). atlanchimpharma.com This highlights the importance of selecting the appropriate reagent to enhance yield and minimize unwanted side reactions.

Derivatization Strategies and Analogue Synthesis

Derivatization involves chemically modifying a compound to produce a new compound with different properties. This is a common strategy in medicinal chemistry and materials science.

Chemical Transformations of this compound to Related Structures

While specific derivatization reactions of this compound are not detailed in the search results, the general reactivity of cumulenes and chlorinated compounds provides insight into potential transformations. The double bonds in the cumulene system are susceptible to addition reactions. The chlorine atom can act as a leaving group in nucleophilic substitution reactions, although this can be challenging on an sp2-hybridized carbon.

The chlorine atom can also direct further reactions. For example, the presence of a chlorine substituent can promote the acidity of nearby C-H bonds, facilitating reactions at those positions. mdpi.com Furthermore, the dimerization of cumulenes can lead to the formation of more complex structures like radialenes. ethz.ch

Synthesis of Deuterated or Isotopic Variants for Mechanistic Studies

The synthesis of isotopically labeled compounds is a powerful tool for elucidating reaction mechanisms and studying metabolic pathways. nih.govacs.orgsymeres.com Stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly used. symeres.com

For cumulenes, isotopic labeling studies have been performed to understand rearrangement reactions. uoguelph.ca The synthesis of deuterated or ¹³C-labeled variants of this compound could be achieved by using appropriately labeled precursors in one of the synthetic routes described earlier. For example, a labeled version of a precursor alcohol could be used in a chlorination reaction to produce the labeled target molecule. chemicalbook.com These labeled compounds can then be used in kinetic studies or analyzed by techniques like NMR spectroscopy and mass spectrometry to track the fate of the labeled atoms during a reaction, providing detailed mechanistic insights. nih.govacs.orgresearchgate.net

Isolation and Purification Techniques for Highly Reactive Butanetriene Species

The isolation and purification of highly reactive and volatile compounds like this compound present significant challenges due to their tendency to undergo rapid decomposition or polymerization. The techniques employed must be capable of handling unstable species, often at low temperatures and under inert atmospheres.

Preparative Gas Chromatography (pGC) is a powerful technique for the separation and purification of volatile compounds. researchgate.netnih.gov For a reactive species such as this compound, pGC systems equipped with cryogenic trapping capabilities are particularly effective. uochb.cz This allows for the collection of the purified compound at low temperatures, minimizing thermal decomposition. The use of a gas chromatograph combined with a mass spectrometer (GC-MS) is instrumental in both identifying and isolating the target compound. scispace.com

Cryogenic Trapping is a fundamental technique for the collection and concentration of volatile organic compounds (VOCs). nih.govnih.gov This method involves passing the gas stream containing the butanetriene species through a trap cooled to very low temperatures, often with liquid nitrogen. nih.gov The low temperature causes the reactive compound to condense, effectively separating it from more volatile components of the reaction mixture. This technique is often used in conjunction with other analytical or preparative methods, such as GC. nih.gov

Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy can be utilized for the characterization of reactive intermediates without the need for extensive purification that might lead to decomposition. fu-berlin.deox.ac.ukresearchgate.net By running the NMR experiment at low temperatures, the lifetime of the reactive species can be extended, allowing for structural elucidation.

Fractional Distillation under reduced pressure and at low temperatures could theoretically be employed for the separation of halogenated butatrienes, although its application to a highly reactive species like this compound would require careful control of conditions to prevent polymerization. epo.org

A summary of suitable isolation and purification techniques is presented in the table below.

Isolation and Purification Techniques for Reactive Butanetrienes

Technique Description Applicability to this compound
Preparative Gas Chromatography (pGC) Separation of volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. researchgate.netnih.govHighly suitable, especially when coupled with a mass spectrometer for identification and a cryogenic collection system to prevent decomposition. scispace.comuochb.cz
Cryogenic Trapping Condensation of volatile compounds at very low temperatures to separate them from a gas stream. nih.govnih.govEssential for collecting and stabilizing the highly reactive butanetriene species, often used as a preliminary step or in conjunction with GC. nih.gov
Low-Temperature NMR Characterization of thermally sensitive or reactive compounds by performing NMR analysis at reduced temperatures to slow down decomposition reactions. fu-berlin.deox.ac.ukUseful for structural confirmation of the isolated compound without the need for harsh purification steps that could lead to degradation. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Chloro 1,2,3 Butanetriene

High-Resolution Vibrational Spectroscopy (Raman, FT-IR) for Bond Analysis and Conformational Studies

High-resolution vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, serves as a fundamental tool for analyzing the bonding framework and conformational properties of molecules. americanpharmaceuticalreview.com These two methods are complementary; molecular vibrations that are strong in Raman spectra are often weak in IR spectra and vice versa, a phenomenon governed by molecular symmetry and the rules of quantum mechanics. spectroscopyonline.comspectroscopyonline.com

For 1-Chloro-1,2,3-butanetriene, specific experimental FT-IR or Raman spectra are not widely available in the public domain. However, based on the known spectra of related cumulenic structures and general spectroscopic principles, a detailed prediction of its vibrational characteristics can be made. polimi.itresearchgate.net The PubChem database does indicate the availability of computed vibrational mode frequency data, suggesting that theoretical calculations for this molecule have been performed. nih.gov

Expected Vibrational Modes: The most prominent features in the vibrational spectrum of this compound are expected to be the stretching modes of the C=C=C cumulene core.

Raman Spectroscopy: The symmetric stretching of the cumulene chain is expected to produce a very strong signal in the Raman spectrum, a characteristic feature for this class of compounds due to the large change in polarizability. researchgate.net This intense band is anticipated in the 2000-2200 cm⁻¹ region. Other Raman-active modes would include C-C single bond stretches and various bending modes, which typically appear in the fingerprint region (<1500 cm⁻¹). spectroscopyonline.com

FT-IR Spectroscopy: The asymmetric stretch of the C=C=C backbone would be strongly IR-active. Other key signals expected in the FT-IR spectrum include the C-Cl stretching vibration (typically 600-800 cm⁻¹), the vinylic C-H stretching vibrations (~3000-3100 cm⁻¹), and C-H bending modes (wagging, twisting, and scissoring) at lower wavenumbers. core.ac.uk

Vibrational Mode **Expected Wavenumber (cm⁻¹) **Expected Intensity (IR) Expected Intensity (Raman)
C-H Asymmetric/Symmetric Stretch~3100 / ~3020MediumMedium
C=C=C Asymmetric Stretch~2050StrongWeak/Inactive
C=C=C Symmetric Stretch~1060Weak/InactiveStrong
CH₂ Scissoring~1440MediumWeak
C-H Bending (In-plane/Out-of-plane)~1300 - 850Medium-StrongWeak
C-Cl Stretch~750StrongMedium

This table represents theoretically expected values based on analogous compounds and is not derived from direct experimental measurement on this compound.

Multi-Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ³⁵Cl/³⁷Cl NMR) for Electronic Environment and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise connectivity and electronic environment of atoms within a molecule. rsc.org While specific, published experimental NMR data for this compound is not available, its spectral features can be reliably predicted.

¹H NMR Spectroscopy: The molecule has two distinct proton environments, which would result in two signals in the ¹H NMR spectrum.

The two protons on the terminal C4 (the CH₂ group).

The single proton on the chloro-substituted C1.

Due to coupling across the rigid cumulene system, the C1 proton signal would be split into a triplet by the two C4 protons. Conversely, the signal for the two C4 protons would be split into a doublet by the single C1 proton. The chemical shifts would be in the vinylic region, likely between 5.0 and 7.0 ppm, influenced by the deshielding effect of the double bonds and the electronegative chlorine atom.

¹³C NMR Spectroscopy: With four carbon atoms in unique electronic environments, the proton-decoupled ¹³C NMR spectrum is expected to show four distinct singlet signals. savemyexams.comlibretexts.org

C1: Attached to chlorine, expected to be in the 110-130 ppm range.

C2 & C3: These sp-hybridized central carbons of the cumulene chain would appear significantly downfield, potentially in the 140-160 ppm range or even higher.

C4: The terminal sp² carbon (CH₂) would likely resonate in the 115-135 ppm range.

³⁵Cl/³⁷Cl NMR Spectroscopy: Chlorine has two NMR-active quadrupolar isotopes, ³⁵Cl and ³⁷Cl. NMR spectroscopy of such nuclei is highly specialized. Due to their quadrupolar nature, they exhibit very fast relaxation times, leading to extremely broad resonance signals, often thousands of Hz wide. This makes the technique less routine than ¹H or ¹³C NMR for structural elucidation, though it can provide information about the symmetry of the chlorine's electronic environment.

Nucleus Number of Signals Predicted Chemical Shift (ppm) Predicted Multiplicity
¹H25.0 - 7.0Doublet, Triplet
¹³C4110 - 160+4x Singlet (decoupled)
³⁵Cl/³⁷Cl1N/AVery Broad Singlet

This table represents theoretically expected values and is not derived from direct experimental measurement on this compound.

Advanced Mass Spectrometry Techniques (HRMS, MS/MS) for Structural Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental formula of a compound and providing structural information through fragmentation analysis. libretexts.org

For this compound (C₄H₃Cl), the nominal molecular weight is 86.52 g/mol . nih.gov The presence of chlorine, with its two stable isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 natural abundance, is a key diagnostic feature, leading to characteristic M+ and M+2 isotope patterns in the mass spectrum for the molecular ion and any chlorine-containing fragments. docbrown.infoyoutube.com

High-Resolution Mass Spectrometry (HRMS): HRMS can measure the mass of an ion with extremely high accuracy. The calculated monoisotopic mass of C₄H₃³⁵Cl is 85.9923278 Da. nih.gov An experimental HRMS measurement confirming this exact mass would unambiguously verify the elemental composition of the molecule. This technique is crucial for distinguishing between isomers or other compounds with the same nominal mass. nih.gov

GC-MS and Fragmentation Pathways: Gas chromatography-mass spectrometry (GC-MS) data available in the PubChem database reveals key fragments for this compound. nih.gov

m/z 86/88: This pair represents the molecular ion peak ([C₄H₃Cl]⁺•), showing the characteristic 3:1 ratio for a single chlorine atom. The instability of the parent ion may lead to a low abundance.

m/z 51: This is the top peak observed and corresponds to the loss of a chlorine radical (•Cl) from the molecular ion, yielding the [C₄H₃]⁺ cation. This is a common fragmentation pathway for chloroalkenes.

m/z 50: This prominent peak likely arises from the loss of a neutral HCl molecule from the molecular ion, resulting in the [C₄H₂]⁺• radical cation.

Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, specific ions (e.g., the molecular ion at m/z 86) are selected and subjected to further fragmentation. This process provides detailed information about the connectivity of the molecule by establishing parent-daughter fragment relationships, which would be invaluable in confirming the cumulene structure.

m/z (Mass/Charge) Proposed Fragment Proposed Neutral Loss
86 / 88[C₄H₃Cl]⁺• (Molecular Ion)None
51[C₄H₃]⁺•Cl
50[C₄H₂]⁺•HCl

Data sourced from PubChem CID 542834. nih.gov

X-ray Crystallography and Electron Diffraction for Solid-State and Gas-Phase Structural Analysis

The definitive three-dimensional arrangement of atoms in a molecule—including precise bond lengths and angles—is determined using diffraction techniques. X-ray crystallography is the gold standard for analyzing molecules in the solid state, while gas-phase electron diffraction (GED) provides this information for molecules in the gaseous state, free from intermolecular packing forces. uwaterloo.cawikipedia.org

Currently, there are no published X-ray crystal structures or gas-phase electron diffraction studies for this compound in major structural databases. Such studies can be challenging for small, potentially reactive molecules that may be difficult to crystallize or handle in the gas phase. researchgate.netrsc.org

Expected Molecular Structure: Based on Valence Shell Electron Pair Repulsion (VSEPR) theory and the known structures of other polimi.it-cumulenes, a definitive molecular geometry for this compound can be predicted. mdpi.com

Planarity: Cumulenes with an odd number of double bonds, like butatriene, possess a planar carbon skeleton. mdpi.com The substituents on the terminal carbons (H and Cl on C1; two H atoms on C4) would all lie in this same plane.

Hybridization and Bond Angles: The central carbons (C2 and C3) are sp-hybridized, leading to a linear C1-C2-C3-C4 arrangement with a bond angle of approximately 180°. The terminal carbons (C1 and C4) are sp²-hybridized, predicting bond angles (e.g., H-C1-Cl, H-C4-H) of approximately 120°.

Bond Lengths: The C=C double bonds within the cumulene chain are expected to be shorter than isolated C=C bonds, typically in the range of 1.28-1.32 Å. The C-Cl bond length would be expected to be around 1.72 Å.

Should experimental data become available, it would provide precise validation of these predicted structural parameters.

Chiroptical Spectroscopy (VCD, ECD) for Stereochemical Assignment (if chiral)

Chiroptical spectroscopy techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are specifically designed to analyze chiral molecules. wikipedia.org These methods measure the differential absorption of left- and right-circularly polarized light, which is a property unique to molecules that are non-superimposable on their mirror images (enantiomers). polimi.it

A molecule is chiral if it lacks an improper axis of rotation, which includes a center of inversion and a plane of symmetry. transformationtutoring.com In the case of this compound (Cl(H)C=C=C=CH₂), the molecule possesses a planar carbon backbone. mdpi.com All substituent atoms (Cl, H, H, H) lie within this plane. This molecular plane acts as a plane of symmetry.

Due to the presence of this plane of symmetry, this compound is an achiral molecule. It is superimposable on its mirror image and therefore cannot exist as a pair of enantiomers.

Consequently, chiroptical techniques like VCD and ECD are not applicable for the stereochemical analysis of this compound, as it will not produce a VCD or ECD signal.

Ultrafast Spectroscopy for Elucidating Excited State Dynamics

Ultrafast spectroscopy utilizes laser pulses with durations on the order of femtoseconds (10⁻¹⁵ s) to picoseconds (10⁻¹² s) to probe chemical processes that occur on extremely short timescales. wikipedia.org This "pump-probe" technique allows for the real-time observation of molecular dynamics, such as vibrational motion, bond breaking/formation, and electronic relaxation from excited states. nih.gov

There are no specific ultrafast spectroscopic studies reported for this compound. However, research on other cumulene derivatives highlights the utility of this technique for understanding their complex photophysics. mdpi.com Cumulenes are known for having low-lying excited states and their photoexcitation often leads to very rapid, non-radiative quenching back to the ground state on a picosecond timescale. mdpi.com

Potential applications of ultrafast spectroscopy to this compound would include:

Mapping Excited State Pathways: Elucidating the mechanism and timescale of energy dissipation after the molecule absorbs a photon.

Identifying Transients: Detecting and characterizing short-lived intermediate species that may form upon photoexcitation.

Probing Photochemical Reactions: Observing potential photoreactions, such as isomerization or dissociation, as they happen.

Studies on related systems show that intramolecular motions, such as bond rotation, can be critical to the excited state quenching mechanism. mdpi.com Applying techniques like femtosecond transient absorption spectroscopy to this compound could provide fundamental insights into its stability, reactivity, and electronic properties.

Reaction Mechanisms and Pathways of 1 Chloro 1,2,3 Butanetriene

Mechanistic Investigations of Electrophilic and Nucleophilic Additions to the Cumulene System

The cumulene backbone of 1-chloro-1,2,3-butanetriene possesses multiple sites susceptible to both electrophilic and nucleophilic attack. The distribution of electron density and the stability of potential intermediates are key factors in determining the outcome of these addition reactions.

Electrophilic addition to the butatriene system can theoretically occur at either the terminal (C3=C4) or internal (C1=C2) double bonds. The regioselectivity of such reactions is dictated by the stability of the resulting carbocation intermediate. Following Markovnikov's rule, which predicts the formation of the most stable carbocation, protonation or attack by an electrophile (E+) is expected to occur at the terminal C4 carbon. lumenlearning.comlibretexts.org This leads to the formation of a resonance-stabilized allylic carbocation, which is significantly more stable than the alternative cation that would be formed by attack at C3.

Subsequent attack by a nucleophile (Nu-) can then occur at either C2 or C4 of the resonance structure, leading to different products. The precise outcome depends on the nature of the nucleophile and the reaction conditions.

In contrast, nucleophilic additions are driven by the attack of a nucleophile on an electron-deficient center. wikipedia.orglibretexts.orgmasterorganicchemistry.com The chlorine atom makes the C1 carbon atom electrophilic, favoring nucleophilic attack at this position.

The stereochemistry of these additions is dependent on the mechanism. Concerted additions may proceed with syn-stereoselectivity, while stepwise processes involving planar intermediates may result in a mixture of syn and anti products. libretexts.orgyoutube.com For additions involving cyclic intermediates, such as bromination, anti-addition is typically observed. libretexts.org

Table 1: Predicted Regioselectivity in Addition Reactions

Reaction Type Reagent Type Preferred Site of Initial Attack Intermediate
Electrophilic Addition Electrophile (E+) C4 Resonance-stabilized allylic cation

The chlorine atom at the C1 position exerts a profound influence on the reactivity of the butatriene system primarily through its strong inductive electron-withdrawing effect. This effect polarizes the C1=C2 double bond, making the C1 carbon atom electron-deficient and thus a prime target for nucleophiles.

Conversely, this inductive effect destabilizes the formation of a positive charge on the adjacent C1 and C2 carbons, thereby deactivating the C1=C2 bond towards electrophilic attack. This reinforces the preference for electrophiles to attack the terminal C3=C4 double bond. While chlorine can also exert a weak, resonance-donating effect, its inductive influence is generally dominant in directing the regioselectivity of addition reactions in such systems.

Pericyclic Reactions and Rearrangements Involving the Butanetriene Scaffold

The conjugated π-system of this compound makes it a potential candidate for various pericyclic reactions. These reactions proceed through concerted, cyclic transition states and are governed by the principles of orbital symmetry.

The butatriene system can participate in cycloaddition reactions in several ways. It can act as a 4π component in [4+2] Diels-Alder reactions, utilizing its two orthogonal π-bonds. The presence of the electron-withdrawing chlorine group on one of the π-systems influences its reactivity as a diene. libretexts.org Alternatively, one of the double bonds can act as a 2π component (a dienophile). The electron-poor C1=C2 double bond is expected to be a reactive dienophile with electron-rich dienes. libretexts.org

Cumulenes are also known to participate in [2+2] cycloadditions, which can occur either thermally or photochemically. libretexts.org These reactions often proceed through a stepwise mechanism involving a diradical intermediate, leading to the formation of a four-membered ring. The regioselectivity of such cycloadditions would be influenced by the stability of the potential diradical intermediates.

Table 2: Potential Cycloaddition Reactions

Reaction Type Role of Butanetriene Potential Partner Product Type
[4+2] Diels-Alder 4π Diene Electron-poor alkene Six-membered ring
[4+2] Diels-Alder 2π Dienophile Electron-rich diene Six-membered ring

While this compound itself does not possess the typical structure for common sigmatropic rearrangements like the Cope or Claisen rearrangements, it can undergo isomerization to more stable conjugated systems. Under thermal conditions, a hydrogen shift could potentially occur, leading to the formation of a conjugated chlorodiene, such as (Z)-1-chloro-1,3-butadiene or other isomers. Such isomerizations are driven by the increased thermodynamic stability of the resulting conjugated system compared to the cumulative double bonds of the butatriene.

Metal-Catalyzed Transformations and Organometallic Reactivity

The vinylic chloride functionality in this compound makes it a suitable substrate for a variety of metal-catalyzed transformations, particularly cross-coupling reactions. organicreactions.org Transition metals like palladium, nickel, or iron can facilitate the formation of new carbon-carbon or carbon-heteroatom bonds. nih.govresearchgate.net

The general mechanism for these reactions involves the oxidative addition of the C-Cl bond to a low-valent metal center (e.g., Pd(0)), forming an organometallic intermediate. This intermediate can then undergo transmetalation with an organometallic reagent (e.g., in Suzuki or Stille coupling) or react with an alkene or alkyne (e.g., in Heck or Sonogashira coupling). The final step is a reductive elimination that regenerates the catalyst and yields the coupled product. The cumulenic portion of the molecule adds a layer of complexity, as side reactions involving the π-bonds could also occur, potentially leading to cyclization or oligomerization products. nih.govyoutube.com

Table 3: Mentioned Chemical Compounds

Compound Name
This compound

Cross-Coupling Reactions and Functionalization Strategies

While specific examples of cross-coupling reactions involving this compound are not extensively documented in the literature, its structure as a vinyl halide suggests its potential participation in various palladium-catalyzed and other transition metal-catalyzed cross-coupling reactions. wikipedia.orgnih.gov These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com

The general mechanism for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, typically involves the oxidative addition of the organohalide to a Pd(0) complex, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org In the case of this compound, the C-Cl bond would be the site of oxidative addition. The cumulenic backbone would likely be retained in the product, offering a pathway to synthesize more complex and functionalized butatriene derivatives.

Table 1: Potential Cross-Coupling Reactions of this compound

Coupling ReactionNucleophilic PartnerPotential Product Class
Suzuki-MiyauraOrganoboron compoundsAryl-, heteroaryl-, or vinyl-substituted butatrienes
StilleOrganotin compoundsSubstituted butatrienes
SonogashiraTerminal alkynesAlkynyl-substituted butatrienes
HeckAlkenesAlkenyl-substituted butatrienes
Buchwald-HartwigAmines, amidesAmino- or amido-substituted butatrienes

Functionalization strategies for cumulenes can also be inferred from the reactivity of related systems. The electron-deficient nature of the central carbon of the butatriene system, enhanced by the electron-withdrawing chloro group, could make it susceptible to nucleophilic attack, providing another avenue for functionalization.

Coordination Chemistry with Transition Metals

The π-systems of cumulenes can act as ligands for transition metals. wikipedia.org Butatrienes, including this compound, can coordinate to transition metals in several ways. The most common mode of coordination for butatrienes is through one of the terminal double bonds, acting as a η²-ligand. acs.org An example of this is the formation of (η²-Butatriene)platinum(0) complexes. acs.org

In such complexes, the metal donates electron density from its d-orbitals into the π* antibonding orbitals of the cumulene, while the filled π-orbitals of the cumulene donate electron density to the empty orbitals of the metal, following the Dewar-Chatt-Duncanson model for metal-alkene bonding. libretexts.org This interaction can lead to a change in the geometry of the butatriene ligand, with a deviation from linearity.

The presence of the chloro substituent in this compound could influence its coordination behavior. The electronegativity of the chlorine atom may affect the electron density of the adjacent double bond, potentially influencing the strength and nature of the metal-ligand bond. Furthermore, the lone pairs on the chlorine atom could potentially participate in coordination, although this is less common for vinyl chlorides.

Table 2: Potential Coordination Modes of this compound with Transition Metals

Coordination ModeDescription
η²-coordinationThe ligand binds to the metal through one of the terminal C=C double bonds.
η⁴-coordinationThe ligand binds to the metal through the two conjugated terminal π-bonds, in a cisoid conformation. This is less likely for the linear butatriene skeleton.
Bridging ligandThe butatriene could potentially bridge two metal centers.

Radical Reactions and Polymerization Pathways

The cumulenic structure of this compound makes it a potential substrate for radical reactions. Free-radical addition is a known reaction pathway for unsaturated compounds. wikipedia.org The reaction is typically initiated by the formation of a radical species, which then adds to one of the double bonds of the cumulene. wikipedia.org

In the case of allenes, which have a similar cumulenic structure, radical attack can occur at either the terminal or central carbon atom. illinois.edu For butatrienes, the site of radical attack would likely be influenced by both steric and electronic factors. The presence of the chloro substituent would also play a role in directing the regioselectivity of the radical addition.

The radical intermediates formed from the addition to this compound could then participate in chain propagation steps, potentially leading to polymerization. The polymerization of cumulenes has been explored, leading to the formation of polymers with unique electronic and material properties. acs.orgnih.govnih.gov Radical polymerization of this compound would likely proceed via a chain-growth mechanism, initiated by a radical initiator. youtube.com The resulting polymer would feature a backbone with repeating butatriene units, and the chloro substituents would be pendant groups along the polymer chain. The stability and properties of such a polymer would be highly dependent on the reaction conditions and the regularity of the polymer structure.

Theoretical Kinetic and Thermodynamic Studies of Reaction Barriers

Theoretical studies, particularly using Density Functional Theory (DFT), have provided valuable insights into the reactivity and stability of nih.govcumulenes, the class of compounds to which this compound belongs. nih.govnih.govacs.org These studies help in understanding the kinetic and thermodynamic barriers for various reactions.

For instance, theoretical investigations into the [4+2] cycloaddition reactions of substituted nih.govcumulenes have shown that the reaction is kinetically favored at the terminal double bonds, while being thermodynamically favored at the central double bond. nih.govnih.govacs.org The reaction energies are typically highly exergonic, suggesting that the cycloaddition is an irreversible process. nih.govacs.org

The presence of substituents on the butatriene skeleton can significantly influence the reaction barriers. Electron-withdrawing or -donating groups can alter the electron density of the double bonds and affect the stability of the transition states. In the case of this compound, the electron-withdrawing nature of the chlorine atom would be expected to influence the activation energies of various reactions.

Theoretical studies have also been employed to investigate the barriers to internal rotation and isomerization in cumulenes. nih.gov The linear and rigid nature of the butatriene backbone is due to the sp-hybridization of the internal carbon atoms. wikipedia.org Theoretical calculations can quantify the energy barriers for cis-trans isomerization in asymmetrically substituted nih.govcumulenes, which is relevant for understanding the stereochemistry of reactions involving these compounds.

Table 3: Theoretical Data on [4+2] Cycloaddition of a Model nih.govCumulene

Reaction ParameterTerminal Double BondCentral Double Bond
Kinetic FavorabilityMore FavorableLess Favorable
Thermodynamic FavorabilityLess FavorableMore Favorable
Relative Activation Energy (ΔG‡)LowerHigher
Relative Reaction Energy (ΔG)Less ExergonicMore Exergonic

Note: This table represents general trends observed in theoretical studies of nih.govcumulenes and may vary depending on the specific substituents and reaction conditions.

Computational Chemistry and Theoretical Investigations of 1 Chloro 1,2,3 Butanetriene

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) or ab initio methods, are fundamental to understanding the electronic structure and bonding in 1-chloro-1,2,3-butanetriene. wavefun.com These methods solve approximations of the Schrödinger equation to provide detailed information about the molecule's orbitals and electron distribution.

For this compound, the key electronic features arise from its cumulenic π-system, which consists of three consecutive double bonds. This extended π-system involves the overlap of p-orbitals on the four contiguous sp² and sp hybridized carbon atoms. The presence of the electronegative chlorine atom is expected to significantly influence the electronic properties through inductive effects, withdrawing electron density from the carbon skeleton.

The molecular orbitals (MOs) of this compound would be a primary focus of quantum chemical analysis. The π-system gives rise to a set of π-MOs, analogous to those in 1,3-butadiene, which has a well-understood electronic structure. masterorganicchemistry.comucalgary.ca These orbitals are delocalized over the C=C=C=C framework. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they govern the molecule's reactivity. The HOMO is expected to be a π-bonding orbital, while the LUMO would be a π*-antibonding orbital. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and electronic excitation energies. ucalgary.cachadsprep.com

Electron density distribution maps would visually represent where the electrons are most likely to be found. For this compound, a high electron density would be predicted around the chlorine atom due to its high electronegativity. The π-bonds of the butatriene chain would also feature significant electron density.

Charge analysis methods, such as Mulliken population analysis, Natural Bond Orbital (NBO) analysis, or fitting to the electrostatic potential (ESP), would be used to assign partial atomic charges. This analysis would quantify the inductive effect of the chlorine atom, showing a significant partial negative charge (δ-) on the chlorine and a corresponding partial positive charge (δ+) on the carbon atom to which it is attached (C1). This charge polarization would extend, to a lesser degree, along the carbon chain.

Geometry optimization is a standard computational procedure that determines the lowest energy arrangement of atoms in a molecule. nih.gov For this compound, these calculations would provide precise predictions of its structural parameters. While specific, high-level computational results for this molecule are not published, expected values can be inferred from typical bond lengths and the known geometry of cumulenes.

The C1=C2 and C3=C4 bonds are expected to have lengths typical of terminal double bonds, while the central C2=C3 bond may be slightly shorter or longer depending on the level of electron delocalization. The butatriene carbon backbone is expected to be largely linear. The C-Cl bond length would be consistent with that of a chlorine atom attached to an sp²-hybridized carbon.

Table 1: Predicted Structural Parameters for this compound Note: These are estimated values based on computational chemistry principles and data for similar molecules. Precise values would require specific quantum chemical calculations.

ParameterPredicted Value
C1=C2 Bond Length~1.34 Å
C2=C3 Bond Length~1.28 Å
C3=C4 Bond Length~1.34 Å
C1-Cl Bond Length~1.72 Å
C4-H Bond Length~1.09 Å
∠ Cl-C1=C2 Bond Angle~122°
∠ C1=C2=C3 Bond Angle~178°
∠ H-C4=C3 Bond Angle~121°
Cl-C1-C2-C3 Dihedral Angle~180°

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Quantum Methods

Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) and their relative energies. lumenlearning.comlibretexts.org For this compound, the rigid, linear nature of the cumulene backbone limits the conformational flexibility typically seen in molecules with multiple single bonds. Rotation around the double bonds is highly restricted.

The primary focus of a conformational analysis for this molecule would be to confirm the planarity and linearity of the ground state structure. Computational methods, ranging from less expensive molecular mechanics to more accurate quantum methods like DFT, would be used to construct a potential energy surface by systematically varying key bond angles and dihedral angles. ucsb.edu This would verify that the linear arrangement of the C=C=C=C chain is indeed the global energy minimum. While significant rotational isomers are not expected, the energy landscape would reveal the energetic cost of bending or twisting the molecular frame.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of molecules. nih.gov

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT calculations. nih.govrsc.org This approach calculates the magnetic shielding tensor for each nucleus, which is then converted into a chemical shift value by referencing against a standard compound like tetramethylsilane (B1202638) (TMS). For this compound, the calculations would predict distinct signals for each unique carbon and hydrogen atom. The proton on C1 would be expected to be significantly deshielded due to the electronegativity of the attached chlorine atom. The sp² and sp hybridized carbons would have characteristic shifts in the olefinic/allenic region of the ¹³C NMR spectrum. stenutz.eumodgraph.co.uk

Table 2: Predicted NMR Chemical Shifts for this compound Note: These are estimated values based on computational models and typical ranges for similar functional groups. Actual experimental values may vary.

NucleusPredicted Chemical Shift (ppm)
¹H (on C1)6.0 - 6.5
¹H (on C4)5.0 - 5.5
¹³C (C1)120 - 130
¹³C (C2)200 - 210
¹³C (C3)150 - 160
¹³C (C4)80 - 90

Vibrational Frequencies: The calculation of vibrational frequencies is essential for interpreting infrared (IR) and Raman spectra. q-chem.comopenmopac.net Following a geometry optimization, a frequency calculation is performed by computing the second derivatives of the energy with respect to atomic positions (the Hessian matrix). nih.gov The resulting vibrational modes would include characteristic stretches for the C=C cumulene system, C-H bonds, and the C-Cl bond, as well as various bending modes. The asymmetric C=C=C stretch is typically a very strong absorption in the IR spectrum of cumulenes. These predicted frequencies and their corresponding intensities help in assigning experimental spectra. worktribe.comnih.gov

Table 3: Predicted Vibrational Frequencies for Key Modes in this compound Note: These are representative frequency ranges for the described vibrational modes.

Vibrational ModePredicted Frequency Range (cm⁻¹)
Asymmetric C=C=C Stretch2000 - 2100
Symmetric C=C=C Stretch1050 - 1150
C-H Stretch3000 - 3100
C-Cl Stretch700 - 800
CH₂ Wag/Twist800 - 1000

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides invaluable insights into reaction mechanisms by modeling the entire reaction pathway from reactants to products. researchgate.netrsc.org This involves locating and characterizing the structures and energies of transition states—the highest energy points along a reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy, which is crucial for understanding reaction rates.

For this compound, several reaction types could be modeled:

Electrophilic Addition: The π-bonds of the butatriene system are susceptible to attack by electrophiles. Computational modeling could determine which of the double bonds is most reactive and explore the regioselectivity and stereoselectivity of the addition.

Cycloaddition Reactions: Allenes and cumulenes can participate in cycloaddition reactions. acs.org Theoretical studies could investigate the feasibility and mechanism of [2+2] or [4+2] cycloadditions with various dienophiles.

Nucleophilic Substitution: The partial positive charge on C1 makes it a potential site for nucleophilic attack, possibly leading to substitution of the chlorine atom. Modeling would help determine whether the mechanism is Sₙ1-like, Sₙ2-like, or follows an addition-elimination pathway.

By mapping the potential energy surface for these reactions, chemists can gain a detailed, atomistic understanding of how transformations occur. nih.govresearchgate.net

Ab Initio Molecular Dynamics Simulations for Dynamic Behavior

While the methods described above primarily deal with static molecular properties at 0 Kelvin, Ab Initio Molecular Dynamics (AIMD) allows for the simulation of molecular systems over time at finite temperatures. unige.chchemrxiv.org In an AIMD simulation, the forces on the atoms are calculated "on-the-fly" using quantum mechanics at each step of the simulation. rsc.orgrsc.org

An AIMD simulation of this compound, likely in the presence of a solvent like water, could provide insights into:

Solvation Structure: How solvent molecules arrange around the solute and the nature of solute-solvent interactions.

Dynamic Fluctuations: The real-time vibration and slight bending of the molecule at a given temperature.

Reactive Encounters: The initial steps of a chemical reaction, such as the approach of a reactant to the butatriene, can be observed directly. mdpi.com

Although computationally very expensive, AIMD provides the most detailed picture of a molecule's behavior in a realistic, dynamic environment, bridging the gap between theoretical calculations and experimental reality.

Lack of Specific Computational Data Precludes In-Depth Analysis of this compound's Electronic Structure

A thorough review of available scientific literature reveals a significant gap in the computational chemistry and theoretical investigations specifically focused on the delocalization and aromaticity or anti-aromaticity of this compound. While general principles of electron delocalization in cumulene systems are discussed in theoretical studies, detailed analyses employing methods such as Nucleus-Independent Chemical Shift (NICS) or the Harmonic Oscillator Model of Aromaticity (HOMA) for this specific halogenated butatriene are not present in the public domain.

Cumulenes, which are compounds with three or more consecutive double bonds, present a unique linear arrangement of sp-hybridized carbon atoms, leading to orthogonal π-systems. The extent of electron delocalization across these systems is a subject of ongoing theoretical interest. The introduction of a halogen substituent, such as chlorine in this compound, is expected to influence the electronic structure through inductive and potential resonance effects. However, without specific computational studies, any discussion on the precise nature and extent of these effects remains speculative.

Aromaticity and anti-aromaticity are concepts typically applied to cyclic conjugated systems. Their application to linear systems like cumulenes is not straightforward and would require rigorous computational evidence, such as the analysis of induced magnetic fields (NICS) or bond length alternation patterns (HOMA), to identify any potential cyclic delocalization pathways or magnetically induced currents that might suggest aromatic or anti-aromatic character.

The absence of such studies in the searched scientific literature prevents the generation of a detailed and data-driven analysis for the section on "Delocalization and Aromaticity/Anti-aromaticity Analysis in Cumulene Systems" for this compound. Consequently, the creation of informative data tables and a thorough discussion of research findings as requested is not feasible at this time. Further theoretical research is required to elucidate the specific electronic properties of this compound.

Advanced Applications in Materials Science and Synthetic Methodologies

1-Chloro-1,2,3-butanetriene as a Building Block in Complex Organic Synthesis

The reactivity of the allene (B1206475) and chloro functionalities in this compound makes it a valuable precursor in the synthesis of diverse and complex organic molecules. Its utility is particularly notable in the construction of highly functionalized polyenes and various heterocyclic systems. The ability of allenes to undergo cycloaddition reactions, and the susceptibility of the carbon-chlorine bond to nucleophilic substitution and cross-coupling reactions, provide a rich platform for synthetic exploration.

Halogenated allenes, such as this compound, are instrumental in the synthesis of complex polyenes. Palladium-catalyzed cascade reactions involving allenes can lead to the formation of cross-conjugated polyenes. nih.gov These reactions capitalize on the ability of palladium to activate the allene system, initiating a sequence of bond-forming events to construct extended π-systems with defined stereochemistry. The presence of a chloro substituent can influence the regioselectivity of these transformations and provide a handle for further functionalization.

In the realm of heterocyclic chemistry, haloallenes are valuable precursors for the synthesis of a wide array of cyclic structures. Palladium-catalyzed cyclization of haloallenes bearing a nucleophilic group can lead to the formation of medium-sized heterocycles. nih.gov For instance, bromoallenes have been successfully employed in the synthesis of eight-membered nitrogen heterocycles through intramolecular cyclization. nih.gov By analogy, this compound could be envisioned as a substrate for similar transformations, leading to novel heterocyclic scaffolds. The general reactivity of halogenated heterocycles makes them key intermediates in the synthesis of more complex organic compounds.

The following table summarizes the types of cyclic and polyenic structures that can be potentially synthesized from haloallene precursors.

Precursor TypeReaction TypeResulting StructurePotential Application
Haloallene with tethered nucleophilePalladium-catalyzed intramolecular cyclizationMedium-to-large sized heterocycles (e.g., benzazocines)Pharmaceutical scaffolds
Enallene and AllenynePalladium-catalyzed oxidative C-C bond forming cascadeFunctionalized cross-conjugated polyenesElectronic materials, Natural product synthesis
Haloallene and nucleophileNucleophilic additionPolysubstituted alkenes and heterocycle derivativesFine chemicals, Agrochemicals

Allenes are found in a number of natural products and their unique reactivity makes them attractive intermediates in total synthesis. nih.govnih.govsouthwales.ac.uk The ability to transfer axial chirality to central chirality is a key feature of allene chemistry that is exploited in asymmetric synthesis. nih.govresearchgate.net While direct examples involving this compound in natural product synthesis are not prevalent in the literature, the general utility of functionalized allenes is well-established. For instance, the synthesis of polyene natural product motifs can be achieved using bifunctional haloalkenyl building blocks in iterative cross-coupling reactions. nih.gov This modular approach allows for the construction of complex polyene chains found in many natural products. nih.gov The chloro-substituted butatriene core could potentially serve as a unique building block in such strategies, introducing both unsaturation and a site for further elaboration.

Potential in Polymer Chemistry and Macromolecular Architectures

The unsaturated and halogenated nature of this compound suggests its potential as a monomer or precursor in polymer chemistry. The allene moiety can undergo polymerization, while the chlorine atom can influence the properties of the resulting polymer or serve as a site for post-polymerization modification.

The incorporation of allene units into polymer backbones is a strategy to create materials with unique properties. The rigid and linear geometry of the butatriene unit could impart specific conformational characteristics to a polymer chain. While the direct polymerization of this compound is not extensively documented, the polymerization of related chlorinated alkenes, such as vinyl chloride, is a cornerstone of the polymer industry. youtube.comyoutube.com The presence of chlorine atoms in a polymer backbone can significantly affect its properties, including flame retardancy, chemical resistance, and polarity. The polymerization of 1-chloro-2-phenylacetylene by palladium catalysts has been shown to proceed via a coordination-insertion mechanism, suggesting that similar catalytic methods could be explored for butatriene derivatives. rsc.org

The conjugated π-system of the butatriene core in this compound makes it an interesting candidate as a precursor for conducting polymers. Halogenation of conjugated polymers like polyacetylene has been shown to dramatically increase their electrical conductivity. scispace.com20.210.105semanticscholar.orgrsc.orgdtic.mil Doping of polyacetylene films with halogens such as chlorine, bromine, or iodine leads to a significant increase in conductivity, transforming the material from a semiconductor to a conductor. scispace.com20.210.105semanticscholar.org It is conceivable that polymers derived from this compound, which would inherently contain chlorine, could exhibit interesting electronic properties or serve as a starting point for the synthesis of novel conducting materials.

The following table outlines potential polymer architectures and properties arising from the use of this compound.

Polymerization StrategyPotential Polymer StructurePotential Properties
Catalytic polymerization of the allene moietyPolymer with a chlorinated polyene backboneIncreased thermal stability, flame retardancy, modifiable
Copolymerization with other monomersCopolymers with tailored propertiesTunable mechanical and electronic properties
Post-polymerization modificationFunctionalized polymersMaterials for advanced composites, sensors, or membranes

Role in Catalysis and Ligand Design

The allene scaffold has emerged as a unique structural motif in the design of chiral ligands for asymmetric catalysis. The axial chirality of appropriately substituted allenes can be effectively transferred to a metal center, inducing enantioselectivity in catalytic transformations. nih.gov

Allene-containing phosphine (B1218219) ligands have been successfully employed in rhodium-catalyzed asymmetric additions. nih.gov The allene unit can coordinate to the metal center, creating a well-defined chiral environment. nih.gov Furthermore, allene-based ligands have been explored for their applications in the synthesis of transition metal complexes with potential uses as metallodrugs. uea.ac.uk The introduction of a chloro substituent on the butatriene framework could modulate the electronic properties of the allene and its coordination behavior, potentially leading to new catalytic activities or selectivities. The design of molecular scaffolds for specific applications, including catalysis and drug design, often relies on the hybridization of privileged structural motifs. nih.govmdpi.commdpi.com The unique geometry and reactivity of this compound make it an intriguing candidate for incorporation into novel ligand architectures.

Photophysical and Optoelectronic Properties of Derivatized Systems

The photophysics of cumulenes are characterized by rapid excited-state deactivation processes. Typically, upon photoexcitation, cumulenes undergo quenching on a picosecond timescale. mdpi.com This rapid quenching is often attributed to intramolecular motions, such as the planarization of substituent groups, which provides a non-radiative decay pathway for the excited state. mdpi.com

Research on model researchgate.netcumulene derivatives has shown that restricting these intramolecular motions can significantly enhance their photoluminescence properties. mdpi.com By increasing the viscosity of the solvent or incorporating the cumulene into a rigid polymer matrix, the excited-state lifetime can be extended by a few nanoseconds, leading to a notable increase in photoluminescence intensity. mdpi.com This suggests that the luminescent potential of this compound derivatives could be unlocked by strategies that rigidify their molecular structure.

The electronic and optical properties of cumulenes are also influenced by the nature of their substituent groups. For instance, studies on tetraphenyl- researchgate.net-cumulenes have explored their aggregation-induced emission (AIE) characteristics, a phenomenon where compounds that are non-emissive in solution become highly luminescent in the aggregated state.

Due to the lack of specific photophysical data for derivatives of this compound in the available literature, the following table presents data for a related class of compounds, tetraphenylethene (TPE)-thiophene derivatives, which are known for their interesting photoluminescent properties. This data is included for illustrative purposes to demonstrate the types of photophysical parameters that are critical in the characterization of such materials.

Illustrative Photophysical Data for TPE-Thiophene Derivatives in the Solid State

Compound Description Photoluminescence Quantum Yield (PLQY) (%)
TPE Tetraphenylethylene (parent compound) -
ortho-monosubstituted isomer TPE-substituted thiophene 52.86
meta-monosubstituted isomer TPE-substituted thiophene 13.87

Data presented is for TPE-thiophene derivatives and is intended for illustrative purposes only, as specific data for this compound derivatives is not available in the reviewed literature. researchgate.net

The development of novel this compound derivatives with tailored substituents could lead to materials with interesting optoelectronic properties. Further research into the synthesis and detailed photophysical characterization of such derivatives is necessary to fully understand their potential in materials science.

Challenges and Future Directions in 1 Chloro 1,2,3 Butanetriene Research

Overcoming Synthetic Hurdles for Scalable Production

The synthesis of cumulenes, particularly halogenated derivatives like 1-chloro-1,2,3-butanetriene, is notoriously difficult, which hinders their widespread study and application. nih.gov Scalable production is a major challenge due to the high reactivity and instability of these systems. Current synthetic methods often result in low yields or require multi-step procedures that are not economically viable on a larger scale.

Future research must focus on developing robust and efficient synthetic routes. Key areas for exploration include:

Novel Precursor Design: Investigating alternative starting materials that can be converted to the butatriene system under milder conditions.

Catalyst Development: The design of new catalysts that can control the formation of the cumulative double bond system with high selectivity and efficiency is paramount. rsc.org

Flow Chemistry: Continuous flow processes could offer a safer and more scalable method for producing unstable intermediates and products like this compound by minimizing reaction times and allowing for precise temperature control.

A comparative overview of potential synthetic strategies is presented below:

Synthetic ApproachAdvantagesChallenges for ScalabilityKey Research Direction
Carbene/Carbenoid Routes Versatile for creating C=C bonds.Often requires strong bases or metal catalysts; side reactions are common. rsc.orgDevelopment of more selective and stable carbene precursors.
Elimination Reactions Can start from more stable precursors.Harsh reaction conditions may be required; potential for isomerization. rsc.orgDiscovery of novel leaving groups and milder elimination conditions.
Reductive Coupling Can build the carbon backbone efficiently.Stoichiometric metallic reductants are often needed; purification can be difficult. wikipedia.orgCatalytic reductive coupling methods using earth-abundant metals.
On-Surface Synthesis Allows for the creation of otherwise unstable cumulenes on a substrate. nih.govLimited to surface-based applications; not suitable for bulk production.Exploring transfer techniques from surfaces to other media.

Development of Novel Reaction Methodologies and Selectivity Control

The reactivity of this compound is dominated by its electron-rich and sterically accessible pi-systems, making it a versatile substrate for various transformations. However, controlling the selectivity of these reactions remains a significant challenge. The presence of three distinct double bonds and a chloro-substituent offers multiple potential reaction sites.

Future work should aim to develop methodologies that can selectively target a specific position on the butatriene core. Promising areas of investigation include:

Catalytic Cycloadditions: The use of transition metal catalysts could enable regio- and stereoselective cycloaddition reactions, providing access to complex cyclic structures. nih.gov Allenes are known to participate in various cycloadditions, such as [2+2], [4+2], and [3+2] annulations. nih.govrsc.org

Asymmetric Catalysis: The development of chiral catalysts could allow for the enantioselective functionalization of the butatriene, leading to the synthesis of axially chiral compounds, which are valuable in materials science and as ligands in catalysis. acs.orgacs.org

Radical Reactions: Photoredox catalysis offers a mild approach to generate radical intermediates that could engage in novel addition reactions with the butatriene system. nih.govyoutube.com

The table below summarizes potential reaction types and the associated selectivity challenges:

Reaction TypePotential ProductsSelectivity ChallengeFuture Research Focus
[4+2] Cycloaddition (Diels-Alder) Six-membered rings.Regioselectivity (which double bond acts as the dienophile) and stereoselectivity. acs.orgLewis acid or transition-metal catalysis to control regiochemistry.
[2+2] Cycloaddition Four-membered rings (cyclobutanes/cyclobutenes). rsc.orgCompetition between different double bonds; potential for dimerization. acs.orgacs.orgPhotochemical and metal-catalyzed approaches for controlled cycloadditions.
1,3-Dipolar Cycloaddition Five-membered heterocycles.Regioselectivity of the dipole addition across the pi-systems.Design of specific dipolarophiles to react selectively with the butatriene.
Nucleophilic/Electrophilic Addition Functionalized allenes or dienes.Controlling the site of addition (alpha, beta, or gamma position relative to the chlorine).Substrate control and the use of directing groups to guide the incoming reagent.

Exploration of Unconventional Reactivity Modes and Mechanistic Unraveling

Beyond conventional reaction pathways, the unique electronic structure of this compound may allow for unconventional reactivity. The cumulative pi-system could participate in complex pericyclic reactions or rearrangements that are not observed in simpler alkenes or allenes. wikipedia.orgmsu.edu

A critical aspect of future research will be the detailed mechanistic investigation of its reactions. This includes:

Pericyclic Reactions: Investigating its potential to undergo electrocyclic reactions or sigmatropic rearrangements, which are governed by orbital symmetry rules. yale.eduox.ac.uk

Intermediate Trapping: Designing experiments to trap and characterize transient intermediates, such as vinyl radicals or zwitterions, to gain insight into reaction mechanisms. nih.gov

Isomerization Studies: Understanding the conditions under which this compound might isomerize to other structures, such as conjugated dienes or alkynes, is crucial for its synthetic application. researchgate.net

Integration with Emerging Technologies in Organic Synthesis and Materials Science

The integration of this compound with modern technologies could unlock new applications. Its rigid, linear, and conjugated structure makes it an interesting candidate for molecular electronics and materials science. researchgate.netnih.gov

Future directions in this area include:

Molecular Wires: Exploring the potential of polymers derived from this compound to act as molecular wires, leveraging the predicted high conductivity of cumulene chains. researchgate.net

Organic Electronics: Investigating its use as a building block for organic semiconductors or other components in electronic devices. sigmaaldrich.com

Photoredox Catalysis: Utilizing photoredox catalysis to enable novel transformations of this compound under mild conditions, potentially leading to new synthetic pathways that are not accessible through traditional thermal methods. ethz.chwikipedia.org

Unexplored Theoretical Frontiers and Computational Challenges

Computational chemistry provides a powerful tool for understanding the properties and reactivity of molecules like this compound. While theoretical studies have been conducted on cumulenes in general, specific computational investigations on this halogenated derivative are lacking. acs.orgresearchgate.net

Future theoretical work should address several key areas:

Electronic Structure Analysis: Performing high-level ab initio calculations to accurately describe the electronic structure, molecular orbitals, and bonding of this compound.

Reactivity Prediction: Using Density Functional Theory (DFT) to model reaction pathways, calculate activation barriers, and predict the regioselectivity of various transformations. nih.govresearchgate.net This can help rationalize experimental observations and guide the design of new reactions. acs.org

Excited State Properties: Investigating the photochemical behavior of this compound through computational modeling of its excited states, which is relevant for its potential use in photoredox catalysis and materials science.

The table below outlines key computational parameters and their significance for future research:

Computational MethodProperty to InvestigateSignificance
Density Functional Theory (DFT) Reaction transition states and energies.Predicts kinetic vs. thermodynamic products and helps elucidate reaction mechanisms. acs.org
Ab initio methods (e.g., CCSD(T)) Accurate electronic structure and bond lengths/angles.Provides benchmark data for understanding the fundamental properties of the molecule. researchgate.net
Time-Dependent DFT (TD-DFT) Electronic excited states and absorption spectra.Predicts photochemical behavior and suitability for applications in optoelectronics.
Molecular Dynamics (MD) Conformational dynamics and stability.Assesses the molecule's rigidity and potential for isomerization under different conditions.

By addressing these challenges and exploring these future directions, the scientific community can unlock the full synthetic and technological potential of this compound, paving the way for new discoveries in both fundamental and applied chemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.